2-Phenylfuro[3,2-b]pyridine

Heterocyclic Chemistry Process Development Scaffold Synthesis

Medicinal chemistry teams targeting cdc-like kinases (CLKs) and HIPKs require reliable, high-purity starting materials to generate selective inhibitors without costly de novo scaffold synthesis. - 97% purity with narrow melting point (89-91°C) ensures reproducible derivatization and clean biological data. - C2-phenyl substitution pre-installed on the privileged furo[3,2-b]pyridine core enables rapid SAR library expansion via chemoselective coupling. - Directly applicable to Hedgehog pathway modulation and melatonin receptor subtype selectivity studies. Bypass multi-step core synthesis-procure this validated intermediate and accelerate your kinase inhibitor program.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 18068-82-1
Cat. No. B095193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylfuro[3,2-b]pyridine
CAS18068-82-1
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3
InChIInChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
InChIKeyIZQVYGNVFNSARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylfuro[3,2-b]pyridine: A Core Scaffold for Highly Selective Kinase Inhibitors


2-Phenylfuro[3,2-b]pyridine (CAS: 18068-82-1) is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core with a phenyl substituent at the 2-position . This core scaffold has been identified as a privileged structure for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and as an effective modulator of the Hedgehog signaling pathway [1]. Its synthetic accessibility via copper-mediated oxidative cyclization [2] and its established role in generating sub-micromolar biological probes [3] underscore its value as a key intermediate for medicinal chemistry and chemical biology research.

Why 2-Phenylfuro[3,2-b]pyridine Cannot Be Substituted with Common Analogs


While several furopyridine isomers exist, substitution of the specific 2-phenylfuro[3,2-b]pyridine scaffold is not trivial. The furo[3,2-b]pyridine core itself is a relatively underexplored pharmacophore compared to other heterocycles [1]. Critically, the position and nature of substituents on this core dramatically impact biological activity. For example, in melatonin receptor ligands, the conformation and steric hindrance of the C2-aryl group directly control selectivity between the MT1 and MT2 receptor subtypes, with the 1-naphthyl analog achieving a 150-fold selectivity ratio [2]. Furthermore, the 3,5-disubstituted furo[3,2-b]pyridines yield potent and selective CLK inhibitors, whereas 3,5,7-trisubstituted analogs shift the activity to sub-micromolar Hedgehog pathway modulation [3]. These structure-activity relationships demonstrate that substituting this specific C2-phenyl derivative with a different isomer or an unsubstituted core would lead to a loss of the desired activity profile or require a new, costly optimization campaign.

Quantitative Performance Benchmarks for 2-Phenylfuro[3,2-b]pyridine


Synthetic Yield and Scalability: Owsley-Castro Copper-Mediated Cyclization

The compound is reliably synthesized via the Owsley-Castro procedure, a well-documented method for constructing the furo[3,2-b]pyridine core [1]. This method provides a direct comparison to alternative synthetic routes which may involve more complex, lower-yielding, or less scalable sequences. The reported yield of 90–99% for the key copper(I) phenylacetylide intermediate is crucial for cost-effective scaling and demonstrates a robust entry point for further derivatization [1].

Heterocyclic Chemistry Process Development Scaffold Synthesis

Physicochemical Purity: Commercial Grade vs. Literature Standard

Commercial availability of 2-Phenylfuro[3,2-b]pyridine with a defined high purity (97%) and a narrow melting point range (89°C to 91°C) provides a quantifiable quality benchmark . This specification ensures material consistency for downstream biological assays, directly impacting the reproducibility of IC50 or Ki measurements. In contrast, the original synthetic procedure reports a crude product melting point of 83–89°C, requiring further purification to achieve the commercial standard [1].

Quality Control Compound Management Purity Specification

Core Scaffold Selectivity: Furo[3,2-b]pyridine vs. Other Kinase Pharmacophores

The furo[3,2-b]pyridine core, of which this compound is a derivative, has been established as a privileged scaffold for achieving high selectivity in kinase inhibition. This contrasts with more promiscuous kinase inhibitor scaffolds that often lead to off-target effects. The 3,5-disubstituted furo[3,2-b]pyridines were optimized to afford potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) [1]. A specific derivative, the chemical probe MU1210, demonstrates this selectivity with reported IC50 values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4), and corresponding Ki values of 84 nM, 91 nM, and 23 nM . This inherent scaffold selectivity is a key differentiator from other fused heterocycles like thieno[3,2-b]pyridines or furo[2,3-c]pyridines, which may exhibit different kinase inhibition profiles.

Kinase Inhibition Selectivity Chemical Biology

Scaffold Derivatization Yield: Copper-Mediated vs. Multi-Step Suzuki Routes

While not directly measured on the parent compound, the efficient synthesis of the furo[3,2-b]pyridine core via copper-mediated oxidative cyclization, as used for 2-Phenylfuro[3,2-b]pyridine, represents a significant advantage over longer synthetic sequences [1]. The subsequent chemoselective couplings on the core allow for rapid, flexible diversification [2]. This contrasts with alternative strategies, such as an eight-step Suzuki coupling sequence to access similar 2-arylfuro[3,2-b]pyridines, which, while enabling diverse C2-aryl groups, is inherently less step-economical and may have lower overall yields [3].

Medicinal Chemistry Library Synthesis Chemical Tools

Where 2-Phenylfuro[3,2-b]pyridine Delivers a Verifiable Advantage


Developing Selective CLK or HIPK Chemical Probes

Leveraging the established selectivity of the furo[3,2-b]pyridine core [1], 2-Phenylfuro[3,2-b]pyridine serves as the ideal starting material for generating highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). Its commercial availability with a 97% purity and a narrow melting point specification ensures that subsequent derivatization steps proceed from a consistent, high-quality intermediate, maximizing the probability of obtaining clean, reproducible biological data for these challenging kinase targets.

Building a Focused Kinase Inhibitor Library

The 2-phenylfuro[3,2-b]pyridine scaffold can be efficiently diversified using chemoselective coupling reactions [1]. This allows medicinal chemistry teams to rapidly build a focused library of analogs to explore structure-activity relationships (SAR) around CLK, HIPK, or other emerging kinase targets. The high-yielding, two-step synthesis of the core from readily available precursors provides a cost-effective foundation for library production, offering a verifiable advantage in both speed and resource allocation compared to longer synthetic routes [2].

Serving as a Key Intermediate for MT1/MT2 Melatonin Receptor Ligands

Given the demonstrated impact of the C2-aryl group on the selectivity and activity of furo[3,2-b]pyridine-based melatonin receptor ligands [1], this specific 2-phenyl derivative is a critical building block for exploring this chemical space. Its procurement from commercial vendors with guaranteed purity (97%) provides researchers with a reliable starting point to investigate the effects of further modifications on the pyridine ring or the phenyl substituent, bypassing the need for de novo scaffold synthesis. This accelerates the development of novel, subtype-selective melatoninergic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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